4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[3-(difluoromethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-4-9(15-6-14-8)16-3-1-2-7(5-16)10(12)13/h4,6-7,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDWXKMRZZBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach to 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine involves:
- Step 1: Preparation of 4-chloro-6-pyrimidinyl intermediate, typically 4,6-dichloropyrimidine.
- Step 2: Synthesis or procurement of 3-(difluoromethyl)piperidine as the nucleophilic coupling partner.
- Step 3: Nucleophilic aromatic substitution (SNAr) of the chlorine at the 6-position of the pyrimidine by the nitrogen of the 3-(difluoromethyl)piperidine.
This reaction is generally carried out under basic conditions to deprotonate the piperidine nitrogen and promote nucleophilicity.
Detailed Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4,6-dichloropyrimidine, 3-(difluoromethyl)piperidine | High purity reagents recommended |
| Solvent | Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM) | DMF is preferred for its high polarity and ability to dissolve both reactants |
| Base | Potassium carbonate (K₂CO₃) or sodium hydride (NaH) | Used to deprotonate piperidine nitrogen |
| Temperature | 80–100 °C | Elevated temperature promotes substitution but requires control to avoid side reactions |
| Reaction time | 6–24 hours | Monitored by thin-layer chromatography (TLC) or HPLC |
| Catalyst | Sometimes palladium or copper complexes for difluoromethylation steps | Catalysts may be employed if difluoromethylation is performed in situ |
| Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials and side products |
Difluoromethylation Approaches for Piperidine Ring
The difluoromethyl group on the piperidine ring can be introduced by:
- Direct Difluoromethylation: Using difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfonium salts under catalytic conditions.
- Pre-synthesized Difluoromethyl Piperidine: Synthesizing or purchasing 3-(difluoromethyl)piperidine prior to coupling with the pyrimidine.
Catalytic systems often involve palladium or copper complexes facilitating the introduction of the difluoromethyl group with high regioselectivity and yield.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up with attention to:
- Batch vs. Continuous Flow Reactors: Continuous flow reactors improve heat and mass transfer, enhancing yield and reproducibility.
- Temperature and Pressure Control: Precise control prevents decomposition and side reactions.
- Use of Green Chemistry Principles: Solvent recycling and minimizing hazardous reagents.
Reaction Mechanism Insights
The key step, nucleophilic aromatic substitution on the pyrimidine ring, proceeds via:
- Deprotonation of the piperidine nitrogen.
- Attack on the electron-deficient 6-position of the pyrimidine ring bearing the chlorine substituent.
- Displacement of the chlorine atom, forming the C-N bond.
The presence of electron-withdrawing groups on the pyrimidine ring (such as chlorine) activates the ring towards nucleophilic attack.
Analytical Characterization Post-Synthesis
To confirm the identity and purity of the synthesized compound, the following methods are applied:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^1H and ^13C NMR to verify substitution pattern and difluoromethyl group |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Confirms presence of chlorine and difluoromethyl moiety |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column with acetonitrile/water gradient |
| X-ray Crystallography | Definitive structural proof | Used if single crystals are obtained |
Comparative Data Table of Key Preparation Parameters
| Aspect | Typical Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Scale | Milligram to gram scale | Kilogram to ton scale |
| Reactor Type | Round-bottom flask, batch | Continuous flow reactors, large batch reactors |
| Reaction Time | 6–24 hours | Optimized for shorter times via flow chemistry |
| Solvent | DMF, THF, DCM | Solvent recycling systems employed |
| Purification | Column chromatography, recrystallization | Crystallization, filtration, solvent extraction |
| Yield | 60–85% | 75–90% with optimized conditions |
| Safety and Environmental Control | Standard lab safety protocols | Enhanced controls, green chemistry practices |
Summary of Research Findings on Preparation Methods
- The nucleophilic substitution of 4,6-dichloropyrimidine with 3-(difluoromethyl)piperidine under basic conditions is the most widely used and efficient method.
- The difluoromethyl group significantly influences the physicochemical properties, making selective difluoromethylation a critical step.
- Reaction conditions such as solvent choice, base strength, and temperature critically affect yield and purity.
- Industrial synthesis benefits from continuous flow technologies that enhance scalability and reproducibility.
- Analytical techniques ensure the structural integrity and high purity of the final product, essential for downstream applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can form complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and the difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2)
- Structure : Trifluoromethyl group at the 4-position of piperidine.
- Molecular Formula : C₁₀H₁₁ClF₃N₃.
- The 4-position substitution may alter binding affinity in biological targets due to steric effects.
- Applications : Used in drug discovery for its stability and lipophilicity .
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine
- Structure : Fluoromethyl group at the 3-position of piperidine.
- Molecular Formula : C₁₀H₁₃ClF₂N₃ (same as the target compound but with fluoromethyl instead of difluoromethyl).
- Lower molecular weight (229.68 vs. 229.68 for the difluoromethyl analog) but distinct reactivity in substitution reactions .
Core Heterocycle Modifications
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Pyrazolo[3,4-d]pyrimidine core with a chloromethyl group.
- Chloromethyl group increases reactivity, making it a versatile intermediate for further derivatization .
- Applications : Intermediate for antitumor and antibacterial agents .
3-(4-Fluorophenyl)-6-(trifluoromethyl)-4-(3-(trifluoromethyl)piperidin-1-yl)isoxazolo[5,4-d]pyrimidine
Substituent Position and Electronic Effects
Biological Activity
4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting central nervous system disorders and other diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H11ClF2N3
- CAS Number : 2098091-68-8
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 239.66 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity and stability, facilitating its binding to biological targets and modulating their activity, which can lead to various therapeutic effects .
Medicinal Chemistry
Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its structural characteristics allow it to interact with neurotransmitter receptors and enzymes involved in neurological pathways .
Case Studies
- Inhibition Studies : A study focused on the inhibition of phosphoglycerate dehydrogenase (PHGDH) demonstrated that derivatives of this compound exhibited significant inhibitory activity, suggesting potential applications in cancer therapy where PHGDH plays a crucial role in serine biosynthesis .
- Antiviral Activity : Another investigation highlighted the antiviral properties of related pyrimidine compounds, indicating that modifications similar to those seen in this compound could enhance efficacy against viral infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the piperidine ring and the introduction of electron-withdrawing groups like difluoromethyl significantly impact biological activity. These modifications can enhance potency against specific biological targets while improving pharmacokinetic properties .
Table 2: Comparative SAR Data
| Compound | Activity (IC50) | Comments |
|---|---|---|
| This compound | 14.1 µM | Effective against PHGDH |
| Related Pyrimidine Derivative | 5.4 µM | Increased potency without coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
